1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one
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Overview
Description
1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethylhydrazine to form an intermediate, which then undergoes cyclization with an appropriate reagent to form the desired oxazinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antidiabetic agent.
Biology: It is used in biological studies to understand its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar pyrazole ring structure and are also studied for their biological activities.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based Derivatives: These compounds have similar applications in medicinal chemistry and are known for their anticancer and antidiabetic properties.
Uniqueness
1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is unique due to its specific oxazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64257-20-1 |
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Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-11-16-12-8(13(18)19-11)7-15-17(12)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 |
InChI Key |
WTCZSHMGJQPQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O1 |
Origin of Product |
United States |
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